1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
Brand Name: Vulcanchem
CAS No.: 887348-35-8
VCID: VC21391574
InChI: InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-10-5-6-11-17(16)22(20)12-13-24-19-14(2)8-7-9-15(19)3/h5-11,18,23H,4,12-13H2,1-3H3
SMILES: CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4g/mol

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

CAS No.: 887348-35-8

Cat. No.: VC21391574

Molecular Formula: C20H24N2O2

Molecular Weight: 324.4g/mol

* For research use only. Not for human or veterinary use.

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol - 887348-35-8

Specification

CAS No. 887348-35-8
Molecular Formula C20H24N2O2
Molecular Weight 324.4g/mol
IUPAC Name 1-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Standard InChI InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-10-5-6-11-17(16)22(20)12-13-24-19-14(2)8-7-9-15(19)3/h5-11,18,23H,4,12-13H2,1-3H3
Standard InChI Key FHTOMMPJKVRDLR-UHFFFAOYSA-N
SMILES CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O
Canonical SMILES CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O

Introduction

Chemical Properties and Structural Characteristics

Molecular Identification Data

The compound possesses specific identifiers that facilitate its recognition in chemical databases and scientific literature. These identifiers are crucial for researchers seeking to work with or reference this specific molecule.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number887348-35-8
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
IUPAC Name1-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Standard InChIInChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-10-5-6-11-17(16)22(20)12-13-24-19-14(2)8-7-9-15(19)3/h5-11,18,23H,4,12-13H2,1-3H3
Standard InChIKeyFHTOMMPJKVRDLR-UHFFFAOYSA-N
SMILESCCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O

These identification parameters provide unambiguous reference points for researchers and facilitate cross-referencing across different chemical databases and literature sources.

Structural Components and Features

  • Benzimidazole Core: This heterocyclic system consists of a benzene ring fused to an imidazole ring, forming a planar, aromatic structure that can participate in π-π stacking interactions with biological targets. The benzimidazole nucleus serves as the central scaffold of the molecule and is a well-established pharmacophore in medicinal chemistry.

  • 2,6-Dimethylphenoxy Group: This substituent features a phenyl ring with methyl groups at the 2 and 6 positions, connected to the rest of the molecule via an oxygen atom. The methyl groups introduce steric bulk and enhance lipophilicity, potentially influencing membrane permeability and binding interactions.

  • Ethyl Linker: A two-carbon chain connects the N1 position of the benzimidazole to the phenoxy oxygen, providing conformational flexibility that may be important for optimal binding to biological targets.

  • Propan-1-ol Moiety: Attached to the C2 position of the benzimidazole, this three-carbon chain terminated with a hydroxyl group introduces both lipophilic character (via the propyl chain) and hydrophilic character (via the hydroxyl group). The hydroxyl group can participate in hydrogen bonding interactions as both a donor and acceptor.

Physicochemical Properties

Based on its structure, 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is expected to exhibit the following physicochemical properties:

  • Physical State: Likely a solid at ambient temperature, consistent with compounds of similar molecular weight and structure

  • Solubility: Moderate solubility in organic solvents due to its aromatic and aliphatic components; limited water solubility due to the predominance of hydrophobic groups, though the hydroxyl group may enhance aqueous solubility compared to fully hydrophobic analogs

  • Lipophilicity: Moderately lipophilic due to the benzimidazole core, dimethylphenyl group, and aliphatic chains

  • Hydrogen Bonding: Capable of forming hydrogen bonds via the hydroxyl group (donor and acceptor) and nitrogen atoms in the benzimidazole ring (acceptors)

Synthesis and Production Methods

Purification and Analysis

Purification of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol likely employs standard techniques for organic compounds, including:

  • Column chromatography with appropriate solvent systems

  • Recrystallization from suitable solvents

  • Potentially preparative HPLC for high-purity requirements

Analytical methods for structure confirmation and purity assessment would typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Mass spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Elemental analysis

  • High-Performance Liquid Chromatography (HPLC)

Comparative Analysis with Related Compounds

Structural Analogs

The available literature mentions several compounds structurally related to 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol, providing opportunities for comparative analysis.

Table 2: Comparison of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-olC20H24N2O2324.4 g/molReference compound
1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-olC20H24N2O2324.4 g/molDimethyl groups at positions 2,5 instead of 2,6 on phenoxy ring
(2-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acidC19H20N2O3S356.4 g/molContains sulfanyl linkage; has acetic acid group instead of propan-1-ol
N-(2-(1H-BENZIMIDAZOL-2-YL)ETHYL)-2-(2,6-DIMETHYLPHENOXY)ACETAMIDEC19H21N3O2Not specifiedContains acetamide linkage; lacks propan-1-ol moiety

Functional Implications of Structural Variations

The structural differences between these compounds likely result in distinct physicochemical properties and biological activities:

Current Research Applications

Analytical Methodologies

Research involving 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol likely employs various analytical techniques for characterization and quantification:

Table 3: Analytical Methods Relevant to 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol Research

Analytical TechniqueApplicationInformation Obtained
NMR SpectroscopyStructural CharacterizationConfirmation of chemical structure and purity
Mass SpectrometryIdentification and QuantificationMolecular weight confirmation, fragmentation patterns, quantitative analysis
HPLCPurity AssessmentSeparation and quantification of the compound and potential impurities
X-ray CrystallographyStructural DeterminationThree-dimensional structure in solid state
Infrared SpectroscopyFunctional Group IdentificationConfirmation of key functional groups and bonding patterns

Future Research Directions

Technical Challenges and Opportunities

Advancing research with 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol presents both challenges and opportunities:

  • Synthetic Optimization: Developing more efficient synthetic routes with higher yields and fewer steps remains an important challenge and opportunity.

  • Solubility Enhancement: The compound's likely limited water solubility may present challenges for biological testing; developing formulation strategies to enhance aqueous solubility represents an important research opportunity.

  • Structure-Property Relationships: Comprehensive studies correlating structural features with specific properties (solubility, stability, binding affinity) would provide valuable insights for rational design of improved analogs.

  • Computational Modeling: Molecular modeling and simulation studies could predict interactions with potential biological targets and guide experimental design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator